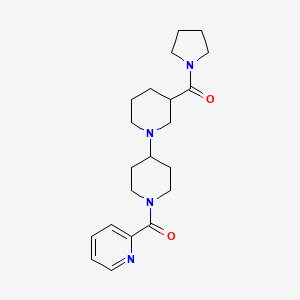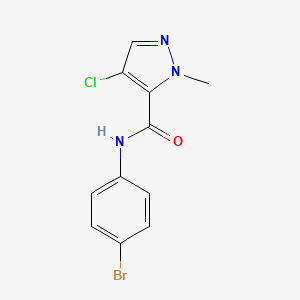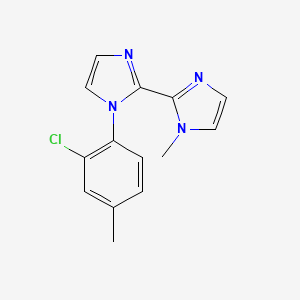![molecular formula C12H17NO3S B5346774 2-[(3-methylbutyl)sulfonyl]benzamide](/img/structure/B5346774.png)
2-[(3-methylbutyl)sulfonyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-methylbutyl)sulfonyl]benzamide, also known as MSB, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a sulfonylurea compound that has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Mécanisme D'action
The mechanism of action of 2-[(3-methylbutyl)sulfonyl]benzamide is not fully understood, but it has been proposed that it acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and phosphodiesterase-4. These enzymes are involved in the production of pro-inflammatory cytokines and the regulation of cell growth and differentiation. By inhibiting these enzymes, this compound may be able to exert its anti-inflammatory, antitumor, and antiviral effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of several inflammatory diseases. This compound has also been found to induce apoptosis in cancer cells, which may be useful in the treatment of cancer. Additionally, this compound has been found to inhibit the replication of several viruses, including the influenza virus and the human immunodeficiency virus, which may be useful in the development of antiviral therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(3-methylbutyl)sulfonyl]benzamide in lab experiments is its wide range of biological activities. It has been found to exhibit anti-inflammatory, antitumor, and antiviral properties, which make it a useful tool for studying these biological processes. Additionally, this compound has been found to be relatively safe and non-toxic, which makes it a useful tool for in vivo studies.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its solubility. This compound is relatively insoluble in water, which can make it difficult to use in some experiments. Additionally, this compound has been found to exhibit some cytotoxicity at high concentrations, which may limit its use in some studies.
Orientations Futures
There are several future directions for research on 2-[(3-methylbutyl)sulfonyl]benzamide. One possible direction is the development of new synthesis methods for this compound that are more efficient and cost-effective. Another possible direction is the study of the molecular mechanisms underlying the biological activities of this compound. Understanding these mechanisms may lead to the development of new therapies for inflammatory diseases, cancer, and viral infections. Additionally, the use of this compound in combination with other compounds may lead to the development of new and more effective therapies for these diseases.
Méthodes De Synthèse
The synthesis of 2-[(3-methylbutyl)sulfonyl]benzamide involves the reaction of 2-aminobenzamide with 3-methylbutylsulfonyl chloride in the presence of a base, such as triethylamine. The reaction yields this compound as a white solid, which can be purified using column chromatography. This synthesis method has been reported in several scientific publications, and it has been found to be reliable and efficient.
Applications De Recherche Scientifique
2-[(3-methylbutyl)sulfonyl]benzamide has been widely used in scientific research due to its unique properties. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to exhibit antitumor properties by inducing apoptosis in cancer cells. Additionally, this compound has been found to exhibit antiviral properties by inhibiting the replication of several viruses, including the influenza virus and the human immunodeficiency virus.
Propriétés
IUPAC Name |
2-(3-methylbutylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-9(2)7-8-17(15,16)11-6-4-3-5-10(11)12(13)14/h3-6,9H,7-8H2,1-2H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSGTEQERBBANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCS(=O)(=O)C1=CC=CC=C1C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-L-histidinamide dihydrochloride](/img/structure/B5346696.png)
![2-[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]-1-(1-pyrrolidinylsulfonyl)azepane](/img/structure/B5346701.png)
![N-[4-(acetylamino)phenyl]-2-(3-chlorophenyl)acetamide](/img/structure/B5346704.png)
![3-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5346708.png)
![methyl 4-[2-amino-3-cyano-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]-1H-pyrazole-3-carboxylate](/img/structure/B5346716.png)
![2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5346723.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B5346724.png)
![5-{4-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5346729.png)

![2-[methyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B5346761.png)

![3-methyl-8-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5346767.png)
![3-hydroxy-3-{[(4-methylbenzyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5346770.png)